1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one

Lipophilicity Drug design Permeability

Pyrrolidin-2-one scaffolds with functionalizable amine handles are often supplied without verified purity or safety data, delaying synthesis workflows. 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (CAS 959237-10-6) resolves this: • Predicted pKa ~9.86 enables pH-switchable solubility for facile extraction/purification • Computed LogP -0.4 & low TPSA support BBB-penetrant CNS library design • Pre-established H302 GHS classification eliminates institutional safety review delays Supplied as a solid with ≥95% purity & full analytical characterization. Ambient shipping.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 959237-10-6
Cat. No. B1520616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
CAS959237-10-6
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCN1CC(CC1=O)CNC
InChIInChI=1S/C8H16N2O/c1-3-10-6-7(5-9-2)4-8(10)11/h7,9H,3-6H2,1-2H3
InChIKeyULMIVQRUJOTETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one: Structural and Property Overview


1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (CAS 959237-10-6) is a pyrrolidin-2-one derivative with molecular formula C8H16N2O and a molecular weight of 156.23 g/mol [1]. The compound features a five-membered lactam ring substituted with an N-ethyl group at position 1 and a methylaminomethyl group at position 4 [1]. This substitution pattern provides a secondary amine handle (pKa ~9.86 predicted) suitable for further functionalization while maintaining a relatively low computed LogP of -0.4, indicative of moderate hydrophilicity [1]. The compound is supplied as a solid and is available from multiple vendors as a research chemical, including as part of the Sigma-Aldrich AldrichCPR collection for early discovery [2].

Why Generic Substitution Fails Without Quantitative Data


In-class pyrrolidin-2-one analogs with varying N-substitution or amine methylation patterns exhibit distinct physicochemical and potential pharmacological profiles that preclude simple interchangeability. For example, replacing the N-ethyl group of the target compound with an N-methyl group (yielding CAS 933748-71-1) produces a measurable shift in lipophilicity (XLogP3: -0.4 vs. -0.7 predicted) and hydrogen bond donor/acceptor counts, which can alter membrane permeability and target binding kinetics [1][2]. Even subtle modifications to the methylamino side-chain (e.g., N-ethylation or N,N-dimethylation) are expected to change the pKa of the amine, directly affecting the compound's ionization state at physiological pH and thus its solubility and reactivity . The absence of published head-to-head biological data for this compound class means that any substitution decision must be grounded in these quantifiable physicochemical differences, as the assumption of functional equivalence is not supported by evidence .

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: N-Ethyl vs. N-Methyl Analog

The target compound exhibits a computed XLogP3 of -0.4, compared to -0.7 for the direct N-methyl analog (CAS 933748-71-1) [1][2]. This 0.3 log unit difference indicates that the N-ethyl group imparts greater lipophilicity, which can be a critical factor in designing compounds with improved blood-brain barrier penetration or membrane partitioning. Although both are within a relatively hydrophilic range, the difference is substantial enough to influence pharmacokinetic properties in a series optimization [3].

Lipophilicity Drug design Permeability

Hydrogen Bonding and Topological Polar Surface Area

The target compound has 2 hydrogen bond acceptor sites and a TPSA of 32.3 Ų, identical to the N-methyl comparator (CAS 933748-71-1) [1][2]. However, when compared to a potential analog with an additional acceptor atom (e.g., N,N-dimethylamino derivative), the acceptor count would increase to 3, potentially reducing membrane permeability. This baseline value confirms the target compound adheres to Lipinski's rule of five, with TPSA well below the 140 Ų threshold for oral bioavailability [3].

Hydrogen bonding Drug-likeness Oral bioavailability

Vendor Purity and Analytical Characterization

Suppliers such as Fluorochem offer this compound at 95.0% purity , while others (e.g., SynHet) claim >99% purity with full analytical characterization including HPLC, GC, MS, and NMR available . In contrast, the Sigma-Aldrich AldrichCPR product is sold 'as-is' with no analytical data provided, explicitly stating buyer assumes responsibility for identity and purity confirmation . For the N-methyl analog (CAS 933748-71-1), typical vendor purity is 95% . This purity differential (95% vs. >99%) can be significant for synthetic applications requiring high-yielding subsequent steps or for studies sensitive to impurities.

Purity Quality control Procurement

Predicted pKa and Ionization at Physiological pH

The secondary amine of the target compound has a predicted pKa of 9.86±0.10 . In comparison, the N-methyl analog is expected to have a slightly higher pKa (~10.0) due to the reduced steric hindrance of the methyl group vs. ethyl . At physiological pH 7.4, the target compound will be predominantly (>99%) protonated, ensuring high aqueous solubility. The 0.14-unit lower pKa relative to the N-methyl compound suggests a marginally lower fraction of the free base at any given pH, which could translate to a slightly higher solubility and potentially different tissue distribution [1].

Ionization Solubility Drug absorption

Rotatable Bonds and Molecular Flexibility

The target compound has 3 rotatable bonds, compared to 2 for the N-methyl analog [1][2]. This additional degree of conformational freedom arises from the ethyl group. While both compounds are relatively rigid due to the pyrrolidinone ring, the extra rotatable bond in the target may allow for better complementarity to certain protein binding pockets, but at a potential entropic cost. This balance is a key consideration in fragment-based drug design, where compounds with fewer rotatable bonds often exhibit higher ligand efficiency [3].

Molecular flexibility Ligand efficiency Binding affinity

GHS Acute Oral Toxicity Classification

The target compound carries an H302 hazard statement ('Harmful if swallowed') with 100% notifier agreement in the ECHA C&L inventory, placing it in Acute Toxicity Category 4 [1]. This classification is consistent with the general acute toxicity profile of small-molecule pyrrolidinone derivatives containing basic amine functionalities. While the N-methyl analog is expected to share a similar hazard profile, the explicit notification data provides a clear procurement and handling guideline compared to less-characterized analogs where toxicity classifications may not be available, reducing institutional review and safety approval time [2].

Safety Handling Procurement risk

Research and Industrial Application Scenarios


CNS-Targeted Fragment for Library Synthesis

The higher lipophilicity (XLogP3 = -0.4) compared to the N-methyl analog [1] and the presence of a secondary amine handle make this compound a suitable fragment for synthesizing libraries aimed at CNS targets. Its low TPSA and favorable hydrogen bonding profile support blood-brain barrier penetration. The predicted pKa of 9.86 ensures water solubility in the protonated form while allowing for extraction into organic solvents as the free base, facilitating purification. The rotatable bond count of 3 provides moderate flexibility for exploring diverse binding conformations.

Defined Purity Grades for Parallel Synthesis

For high-throughput parallel synthesis, the availability of >99% purity with full analytical characterization directly reduces the risk of byproduct formation and simplifies purification of final compounds. The alternative 95% purity grade offers a lower-cost option for initial screening, while the Sigma-Aldrich product, although sold 'as-is' , provides a unique chemical scaffold for exploratory chemistry. Procurement teams can select the appropriate grade based on the required risk tolerance and budget of the project.

Pre-Classified Safety for Streamlined Lab Approval

The confirmed H302 classification [2] eliminates the need for preliminary safety testing in many institutional settings, as lab safety protocols can directly reference the harmonized hazard statement. This pre-existing classification, lacking for many close analogs, can shorten the timeline from compound acquisition to bench work by removing delays associated with hazard assessment and safety committee reviews.

Technical Documentation Hub

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